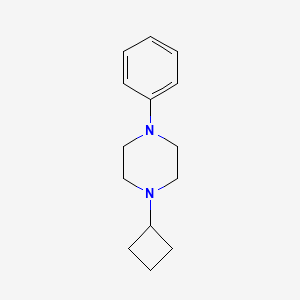

1-Cyclobutyl-4-phenylpiperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-Cyclobutyl-4-phenylpiperazine, involves several methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A specific synthesis of 2-substituted chiral piperazines involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis

The molecular formula of 1-Cyclobutyl-4-phenylpiperazine is C14H20N2 . Its molecular weight is 216.32 g/mol .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . The ring formation reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .Scientific Research Applications

Synthesis of Piperazine Derivatives

Piperazine and its derivatives, including 1-Cyclobutyl-4-phenylpiperazine, show a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Therefore, numerous methods have been reported for the synthesis of substituted piperazines .

Use in the Synthesis of 1,5-Fused-1,2,3-Triazoles

1-Cyclobutyl-4-phenylpiperazine can be used in the synthesis of 1,5-fused-1,2,3-triazoles through alkyne–azide 1,3-dipolar cycloaddition .

Intestinal Permeation Enhancers

1-Phenylpiperazine, a derivative of piperazine, has been shown to enhance transepithelial transport with minimal cytotoxicity . This makes it a potential intestinal permeation enhancer. A study examined a small library of 13 derivatives of 1-phenylpiperazine, including 1-Cyclobutyl-4-phenylpiperazine, to better understand how the chemistry of 1-phenylpiperazine affects its utility as an intestinal permeation enhancer .

Oral Drug Delivery

1-Phenylpiperazine and its derivatives, including 1-Cyclobutyl-4-phenylpiperazine, have emerged as potential permeation enhancers (PEs) for oral delivery of macromolecules . They can improve the absorption of macromolecular therapeutics across the intestinal epithelium into the bloodstream, which is a major obstacle preventing oral administration of these therapeutics .

Mechanism of Action

Target of Action

It is known that piperazine derivatives have a wide range of biological and pharmaceutical activity . They are often employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

Mode of Action

Piperazine derivatives, in general, interact with their targets in various ways depending on the specific derivative and target .

Biochemical Pathways

Piperazine derivatives are known to influence a variety of biochemical pathways .

Result of Action

Piperazine derivatives are known to have a wide range of effects depending on their specific structure and target .

Action Environment

It is generally important to consider factors such as ph, temperature, and the presence of other substances when considering the action of a compound .

Safety and Hazards

1-Cyclobutyl-4-phenylpiperazine is intended for R&D use only and is not advised for medicinal, household, or other uses . The safety data sheet for a similar compound, 1-Phenylpiperazine, indicates that it is toxic if swallowed, fatal in contact with skin, and causes severe skin burns and eye damage .

properties

IUPAC Name |

1-cyclobutyl-4-phenylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2/c1-2-5-13(6-3-1)15-9-11-16(12-10-15)14-7-4-8-14/h1-3,5-6,14H,4,7-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUBIUPDHPUVLDD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60442760 |

Source

|

| Record name | 1-CYCLOBUTYL-4-PHENYLPIPERAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclobutyl-4-phenylpiperazine | |

CAS RN |

835916-78-4 |

Source

|

| Record name | 1-CYCLOBUTYL-4-PHENYLPIPERAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclopropyl[1-(phenylsulponyl)-1H-pyrrol-3-yl]methanone](/img/structure/B1354680.png)

![2-cyclobutyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1354684.png)